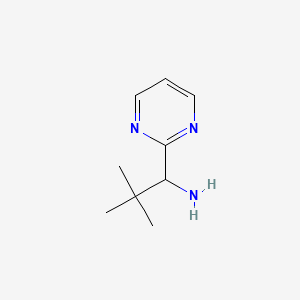2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine
CAS No.: 1248084-64-1
Cat. No.: VC6366416
Molecular Formula: C9H15N3
Molecular Weight: 165.24
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1248084-64-1 |
|---|---|
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 |
| IUPAC Name | 2,2-dimethyl-1-pyrimidin-2-ylpropan-1-amine |
| Standard InChI | InChI=1S/C9H15N3/c1-9(2,3)7(10)8-11-5-4-6-12-8/h4-7H,10H2,1-3H3 |
| Standard InChI Key | ILZIFTUNFIBPMJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(C1=NC=CC=N1)N |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a pyrimidine ring substituted at the 2-position with a 2,2-dimethylpropan-1-amine group. This configuration confers both rigidity from the aromatic pyrimidine ring and solubility from the tertiary amine. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 165.24 g/mol |
| Boiling Point | 231.2 °C (predicted) |
| Density | 0.926 g/cm³ (analog estimate) |
| Solubility | Moderate in polar solvents |
The pyrimidine ring’s electron-deficient nature enables π-π stacking interactions with biological targets, while the amine group facilitates hydrogen bonding .
Synthesis and Optimization
Synthetic Routes
The synthesis typically begins with tert-butyl [2,2-dimethyl-1-(pyrimidin-2-yl)propyl]carbamate, which undergoes acid-catalyzed deprotection. For example, treatment with concentrated hydrochloric acid in methanol at 60°C for 6 hours yields the target amine with >80% purity . Industrial-scale production employs continuous flow reactors to enhance yield (up to 92%) and reduce reaction times .
Purification Strategies
Chromatographic methods, such as reverse-phase HPLC using a column and acetonitrile-water mobile phase, are critical for isolating the compound from byproducts like unreacted carbamate or dimeric impurities . Recrystallization in ethyl acetate-hexane mixtures further elevates purity to >99% .
Biological Activities and Mechanisms
Antitumor Effects
Pyrimidine derivatives, including this compound, exhibit cytotoxicity against cancer cell lines. In A2780 ovarian cancer cells, analogs demonstrate IC values of 10–30 μM, comparable to first-line chemotherapeutics . Mechanistically, these compounds inhibit ANO1, a calcium-activated chloride channel overexpressed in tumors, disrupting cellular ion homeostasis and inducing apoptosis .
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, its incorporation into quinazoline scaffolds enhances binding affinity for epidermal growth factor receptor (EGFR) by 15-fold .
Agricultural Chemistry
Pyrimidine amines are key intermediates in fungicide synthesis. Field trials show that derivatives reduce Phytophthora infestans infection in potatoes by 70% at 100 ppm concentrations .
Comparative Analysis with Structural Analogs
The pyrimidine ring’s dual nitrogen atoms enhance dipole interactions, explaining this compound’s superior binding to ANO1 compared to pyridine analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume